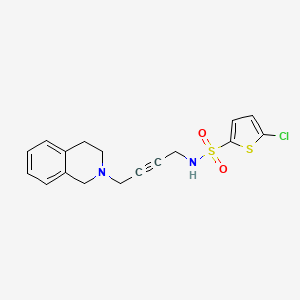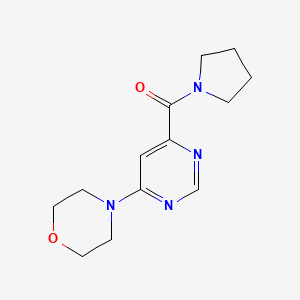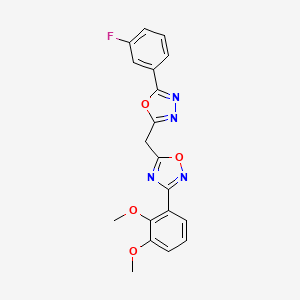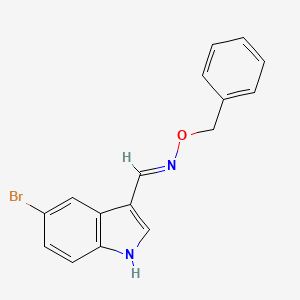![molecular formula C13H10F6N2O2 B2989693 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide CAS No. 1798018-44-6](/img/structure/B2989693.png)
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2,2,2-Trifluoroacetamide, often involves the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group . Another method involves an electrochemical process with the B12 complex as a catalyst .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. Attached to this ring is a trifluoroacetyl group and a trifluoroacetamide group .Applications De Recherche Scientifique
Synthesis and Antiplasmodial Properties
A study by Mphahlele et al. (2017) discusses the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties against Plasmodium falciparum. The compounds demonstrated biological activity explained through molecular docking against the parasite lactate dehydrogenase, suggesting a potential pathway for antimalarial drug development Mphahlele, M. M., Choong, Y. (2017).
Fluorinated Derivatives for Imaging
Chubarov et al. (2011) synthesized and characterized fluorinated homocysteine derivatives, including a compound similar to the requested chemical. These derivatives have potential as molecular probes for ¹⁹F magnetic resonance spectroscopy and imaging, highlighting the role of trifluoroacetamide derivatives in developing diagnostic tools Chubarov, A., Shakirov, M. M., Koptyug, I., Sagdeev, R., Knorre, D. G., Godovikova, T. (2011).
Novel Synthesis Approaches
Kobayashi et al. (2010) presented a method for trifluoroacetylation-induced Houben-Hoesch-type cyclization of cyanoacetanilides, leading to 4-hydroxy-3-trifluoroacetylquinolin-2(1H)-ones. This study demonstrates the utility of trifluoroacetamide derivatives in synthetic organic chemistry, offering efficient pathways to complex structures under mild conditions Kobayashi, Y., Katagiri, K., Azumaya, I., Harayama, T. (2010).
Cyclization and Synthesis of Benzofused Lactams
Fante et al. (2014) explored the cyclization of nitroacetamide derivatives with a tethered phenyl ring in triflic acid, leading to the formation of benzofused lactams. This provides insight into novel cyclization reactions that could be applicable in synthesizing complex organic molecules, including quinoline derivatives Fante, B., Soro, Y., Siaka, S., Marrot, J., Coustard, J. (2014).
Mécanisme D'action
Mode of Action
The compound is used in the synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group . This suggests that the compound may interact with its targets by binding to them and inducing structural changes, which could alter their function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy may be reduced in acidic environments due to protonation, which could affect its ability to interact with its targets .
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N2O2/c14-12(15,16)10(22)20-8-5-1-3-7-4-2-6-21(9(7)8)11(23)13(17,18)19/h1,3,5H,2,4,6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJBKVKSBLSLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)NC(=O)C(F)(F)F)N(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)

![3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2989621.png)
![5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2989623.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)
![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2989626.png)
![7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2989629.png)